

Application Notes: Trk-IN-28 in Cancer Cell Lines

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Compound of Interest

Compound Name: *Trk-IN-28*

Cat. No.: *B15135501*

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Introduction

Tropomyosin receptor kinases (Trk) are a family of receptor tyrosine kinases (RTKs) comprising TrkA, TrkB, and TrkC, encoded by the NTRK1, NTRK2, and NTRK3 genes, respectively.[1] These receptors are crucial for the development and function of the nervous system.[1][2] In various cancers, chromosomal rearrangements can lead to the formation of Trk fusion proteins, resulting in ligand-independent, constitutive activation of the kinase.[1][3] This aberrant signaling drives tumor growth and survival by activating downstream pathways, primarily the RAS/MAPK/ERK and PI3K/AKT pathways.[1][4][5] Consequently, Trk fusions are recognized as oncogenic drivers in a wide range of tumors, making Trk proteins attractive therapeutic targets.[2][3]

Trk-IN-28: Mechanism of Action

Trk-IN-28 is a potent and selective small molecule inhibitor of Trk kinases. It functions by competing with ATP for the binding site in the catalytic kinase domain of the Trk protein, thereby preventing autophosphorylation and the subsequent activation of downstream signaling cascades.[2] This inhibition blocks the pro-proliferative and anti-apoptotic signals essential for the survival of Trk-dependent cancer cells, ultimately leading to cell growth arrest and apoptosis.[5][6]

Data Presentation

Table 1: In Vitro Kinase Inhibitory Activity of **Trk-IN-28**

This table summarizes the half-maximal inhibitory concentrations (IC50) of **Trk-IN-28** against wild-type and mutated Trk kinases.

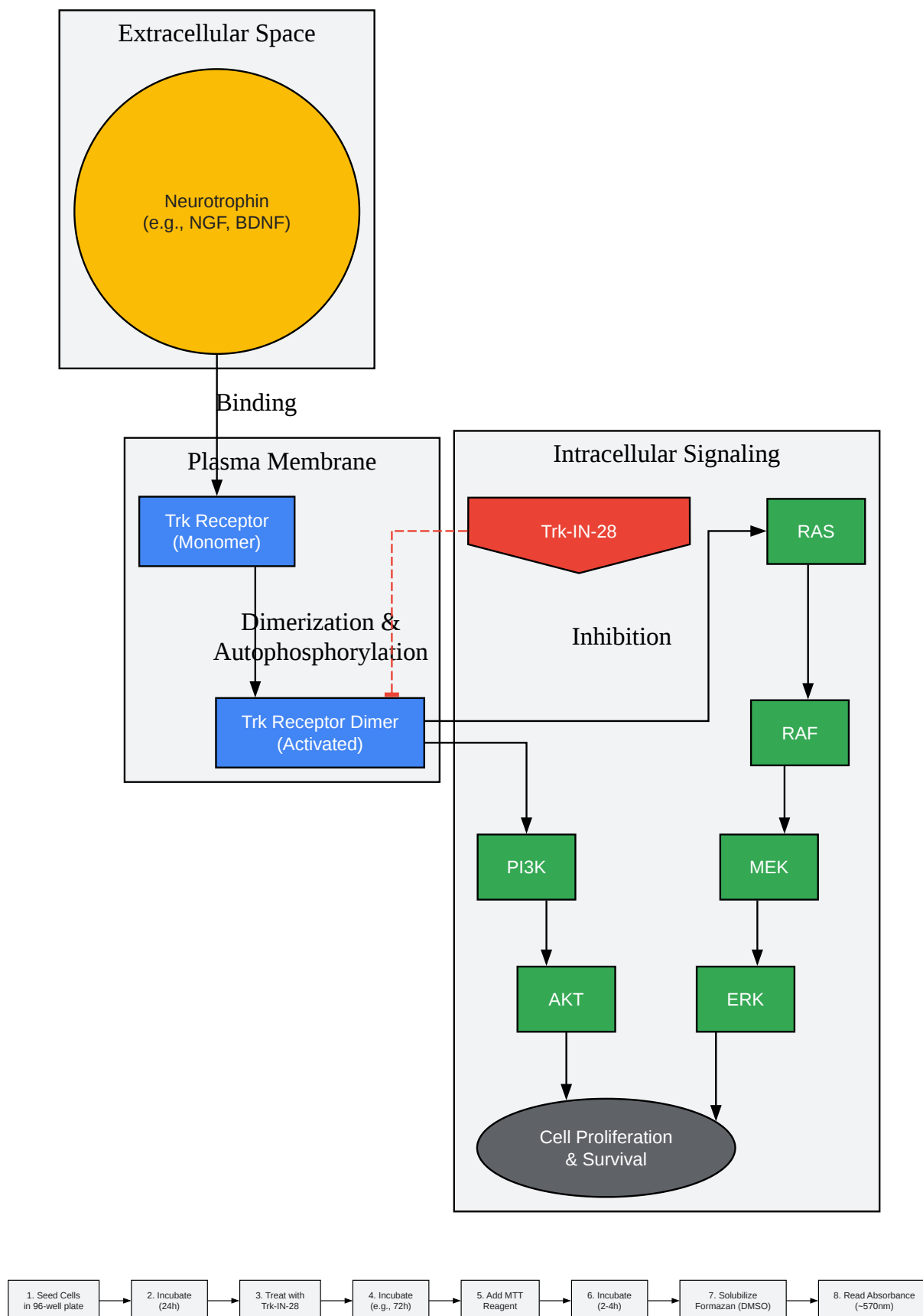
Kinase Target	IC50 (nM)
TRKWT	0.55
TRKG595R	25.1
TRKG667C	5.4
Data sourced from MedchemExpress and CymitQuimica.[7][8]	

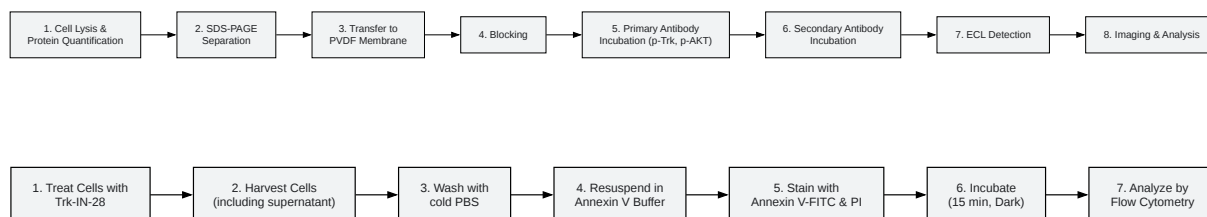
Table 2: Anti-proliferative Activity of a **Trk-IN-28** Analog (TRK-IN-2)

This table shows the anti-proliferative IC50 values of a closely related compound, TRK-IN-2, against Ba/F3 cells engineered to express various ETV6-TRK fusion proteins. These cell lines are dependent on the Trk fusion for their proliferation and survival.

Cell Line	IC50 (nM)
Ba/F3-ETV6-TRKAWT	9.5
Ba/F3-ETV6-TRKBWT	3.7
Ba/F3-LMNA-TRKG595R	205.0
Ba/F3-LMNA-TRKAG667C	48.3
Data sourced from MedchemExpress and CymitQuimica.[7][8]	

Signaling Pathway Visualization





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